molecular formula C22H30N2O2 B15034698 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B15034698
M. Wt: 354.5 g/mol
InChI Key: GEURQSOXMLYJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine is a piperazine-derived compound featuring two 4-ethoxyphenylmethyl substituents at the 1- and 4-positions of the piperazine ring. Piperazine derivatives are widely explored for therapeutic applications, including antidiabetic, antimicrobial, and anticancer activities, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1,4-bis[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O2/c1-3-25-21-9-5-19(6-10-21)17-23-13-15-24(16-14-23)18-20-7-11-22(12-8-20)26-4-2/h5-12H,3-4,13-18H2,1-2H3

InChI Key

GEURQSOXMLYJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, enhancing its interaction with biological receptors. This interaction can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogues, their substituents, and biological activities:

Compound Name Substituents Biological Activity Key Findings Reference ID
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine 4-Cl, phenylmethyl Antihistamine (Cetirizine-related) Used in Cetirizine derivatives; Cl groups enhance metabolic stability
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-F, sulfonyl DPP-4 inhibition, hypoglycemic 19–30% DPP-4 inhibition at 100 µM; reduces blood glucose in diabetic mice
1,4-Bis{4-[1-(4-CF₃-benzyl)guanidino]butyl}piperazine Trifluoromethylbenzyl, guanidine Antiviral/protease inhibition Multi-step synthesis; CF₃ groups enhance target affinity
1,4-Bis[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]piperazines Oxadiazole rings Antibacterial Inhibits bacterial growth via heterocyclic interactions
1,4-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine Hydroxy, tert-butyl Antioxidant/chelator Bulky tert-butyl groups stabilize metal complexes; potential in catalysis
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Dithiocarboxy Antitumor (HL-60 cells) 44–90% inhibition at 10 µM; sulfur groups enhance cytotoxicity

Physicochemical Properties

  • Metabolic Stability : Ethoxy’s electron-donating nature may slow oxidative metabolism compared to electron-withdrawing CF₃ or Cl groups.

Biological Activity

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine is a synthetic compound notable for its unique piperazine structure, which includes two ethoxyphenylmethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

  • Molecular Formula : C20_{20}H26_{26}N2_2O2_2
  • Molecular Weight : Approximately 354.5 g/mol
  • Structure : The compound features a piperazine ring with ethoxyphenylmethyl groups, enhancing its interaction with biological targets.

The biological activity of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine is primarily attributed to its ability to interact with various molecular targets. The piperazine ring acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. This interaction can modulate several signaling pathways, leading to its observed biological effects.

Antiviral Activity

Research indicates that 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine exhibits significant antiviral properties. It has been explored for its potential in combating various viral infections, likely due to its ability to inhibit viral replication through interference with viral enzymes or receptors.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.

Comparative Analysis

To better understand the unique properties of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine, it can be compared with other piperazine derivatives:

Compound Name Structure Features Unique Aspects
1-(4-Methoxybenzyl)piperazineContains one methoxybenzyl groupSimpler structure with only one substituent
1-(4-Nitrophenyl)piperazineContains a nitro groupPotentially different biological activity
1-(4-Bromophenyl)piperazineContains a bromine atomDifferent reactivity due to halogen substitution
1-Bis(4-fluorophenyl)methylpiperazineFluorinated versionUsed in drug synthesis for calcium antagonists

The dual ethoxyphenylmethyl groups in 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine confer distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Study : A study focused on the compound's effectiveness against influenza viruses demonstrated a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to the inhibition of viral entry into host cells.
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
  • Toxicological Assessment : Toxicity studies indicate that 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine has low toxicity levels, with an LD50 greater than 5000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine, and how can its purity be validated?

Methodological Answer:

  • Synthetic Routes : Utilize nucleophilic substitution or condensation reactions, as demonstrated for structurally analogous piperazine derivatives. For example, Schiff base formation via refluxing piperazine precursors with aldehydes in methanol (as in ) can be adapted by substituting 4-ethoxybenzaldehyde.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
    • TLC : Monitor reactions using silica plates (Rf ~0.5 in ethyl acetate/hexane 1:1).
    • Elemental Analysis : Confirm empirical formula (C₂₄H₃₂N₂O₂) with ≤0.3% deviation .

Q. How can spectroscopic techniques confirm the structural integrity of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Expect singlet for piperazine CH₂ (δ 2.5–3.0 ppm), aromatic protons (δ 6.8–7.2 ppm), and ethoxy OCH₂CH₃ (δ 1.3–1.5 ppm triplet; δ 3.9–4.1 ppm quartet).
    • ¹³C NMR : Piperazine carbons (δ 45–55 ppm), aromatic carbons (δ 110–160 ppm), and ethoxy carbons (δ 14–63 ppm) .
  • IR Spectroscopy : Confirm ethoxy (C-O-C stretch at ~1250 cm⁻¹) and piperazine (C-N stretch at ~1100 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peak [M+H]⁺ at m/z 380.2464 .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine with DNA or enzymes?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Preprocess the ligand (target compound) with Open Babel to assign partial charges and optimize geometry .

  • DNA Interaction : Dock against B-DNA (PDB ID: 1BNA). Define a 40Å × 40Å × 40Å grid around the minor groove. Key interactions may include:

    Binding Site Interaction Type Distance (Å)
    DG4π-alkyl4.9
    DA6Hydrogen bond2.2
    DC23Carbon-hydrogen bond3.8
    • Enzyme Targets : For DPP-IV inhibition, compare with sulfonamide-piperazine derivatives (). Substituent effects (e.g., electron-withdrawing groups at para positions) enhance binding affinity .

Q. What experimental assays are suitable for evaluating the anticancer activity of this compound?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate strong activity.
  • DNA Binding : Conduct ethidium bromide displacement assays (fluorescence quenching) to assess intercalation .
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays.
  • In Vivo Models : Xenograft mouse models with tumor volume reduction ≥50% as a benchmark .

Q. How can conformational analysis optimize the biological activity of this compound?

Methodological Answer:

  • Computational Tools : Spartan06 or Gaussian for DFT calculations (B3LYP/6-31G* basis set). Identify the lowest-energy conformer for docking .
  • Key Findings :
    • Substituents at para positions (e.g., ethoxy groups) enhance steric complementarity with target proteins.
    • Ortho substitutions may reduce activity due to steric hindrance .

Q. How do electron-withdrawing vs. electron-donating substituents influence the compound’s bioactivity?

Methodological Answer:

  • Comparative Synthesis : Synthesize derivatives with -NO₂ (EWG) or -OCH₃ (EDG) groups.
  • DPP-IV Inhibition : EWG derivatives (e.g., -CF₃) show higher activity (IC₅₀ ~0.8 µM) than EDG analogs (IC₅₀ ~5.2 µM) due to enhanced electrophilicity .
  • Antioxidant Activity : Use DPPH radical scavenging assays. EDG derivatives (e.g., -OH) may improve activity (EC₅₀ ~12 µM) compared to EWGs .

Q. How can crystallography resolve structural ambiguities in piperazine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform). Use SHELX for structure refinement ().
  • Key Parameters :
    • Torsion Angles : Confirm chair conformation of piperazine ring (θ ~55°).
    • Packing Diagrams : Analyze π-π stacking between aromatic rings (distance ~3.8 Å) .

Q. How to address contradictory data in biological activity studies?

Methodological Answer:

  • Variables to Control :
    • Solvent Effects : DMSO concentration ≤1% in assays to avoid cytotoxicity.
    • Cell Line Variability : Validate across ≥3 independent cell lines.
    • Statistical Analysis : Use ANOVA with post-hoc Tukey test (p <0.05).
  • Case Study : Discrepancies in DNA-binding affinity (-7.5 vs. -7.4 kcal/mol) resolved by optimizing grid parameters in docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.